molecular formula C6H2Cl4O3S B1446812 2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid CAS No. 292823-28-0

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid

Cat. No. B1446812
CAS RN: 292823-28-0
M. Wt: 296 g/mol
InChI Key: DHRVZHRSNZSODS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-Hydroxy-3,5,6-trichlorbenzolsulfonylchlorid has a molecular weight of 296 g/mol. Other physical and chemical properties such as melting point, boiling point, density, stability, water solubility, index of refraction, PSA, LogP, and vapour pressure are not available in the sources I found .

Scientific Research Applications

Chemical Biology: Orthogonal Chemoselectivity

In chemical biology, this compound is explored for its orthogonal chemoselectivity properties. It serves as a trifunctional linker with different nucleophiles, which is crucial in the development of new drugs. The compound’s ability to undergo aromatic nucleophilic substitution makes it a valuable linker for assembling chemical or biological moieties .

High-Energy Materials: Synthesis of Polynitrobenzene Derivatives

The compound is used in the synthesis of fully-substituted polynitrobenzene derivatives, which are key components in high-energy materials. These derivatives are synthesized through nucleophilic substitution reactions and are characterized by their high heat of formation and detonation performance .

Environmental Toxicology: Impact on Aquatic Life

In environmental toxicology, the toxicity of related compounds like 3,5,6-trichloro-2-pyridinol is tested at multiple stages of aquatic life to understand the environmental impact. This research is vital for assessing the safety of chemical release into ecosystems .

Organic Synthesis: Modulation of Chemical Reactivity

This compound is also significant in organic synthesis, where it acts as a modulator in the chemical reactivity of related compounds like 2,4,6-trichloro-1,3,5-triazine. It influences the sequential nucleophilic substitution reactions, which are fundamental in creating complex organic molecules .

properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O3S/c7-2-1-3(8)5(11)6(4(2)9)14(10,12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRVZHRSNZSODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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